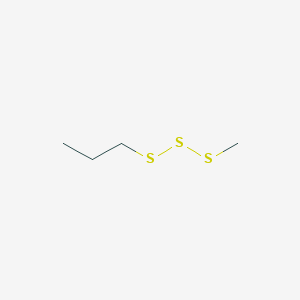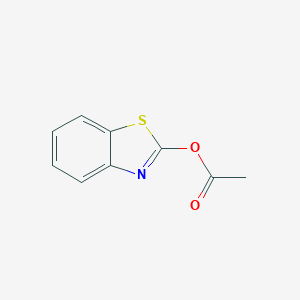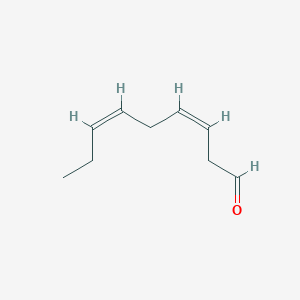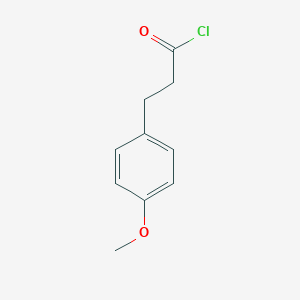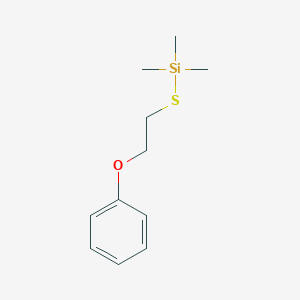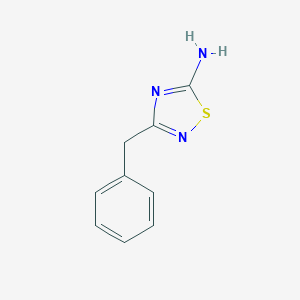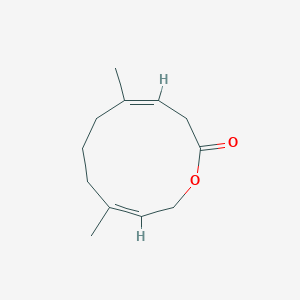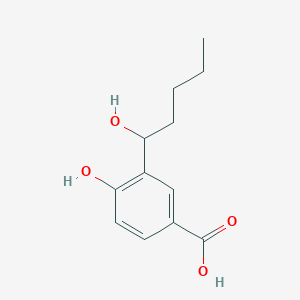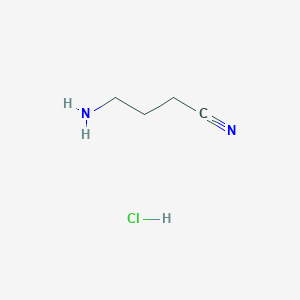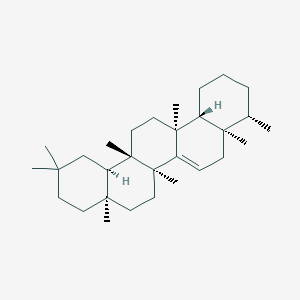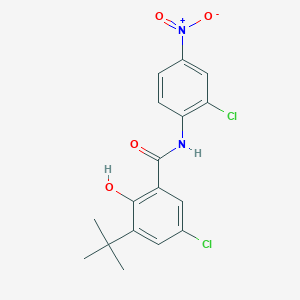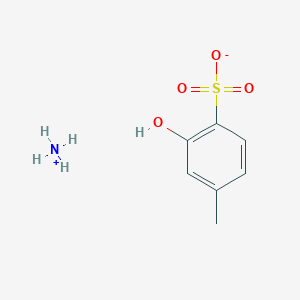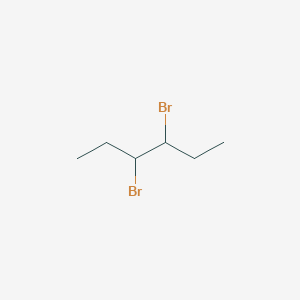
3,4-二溴己烷
描述
Synthesis Analysis
The synthesis of compounds with dibromo functionalities is a common theme in the provided papers. For instance, the synthesis of cis-3,4-dibromopyrrolidine is reported, highlighting a method that could potentially be adapted for the synthesis of 3,4-dibromohexane . Similarly, the synthesis of 3,4′-dibromo-2,2′-bithiophene through metal-catalyzed cross-coupling is described, which suggests a possible synthetic route for dibromohexane involving halogenated intermediates .
Molecular Structure Analysis
The molecular structure of dibromo compounds is characterized using various techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,4-dibromo-3,7-dicyanosemibullvalene is determined, providing insights into the steric and electronic effects of dibromo substituents on molecular conformation . This information can be extrapolated to understand the molecular structure of 3,4-dibromohexane.
Chemical Reactions Analysis
The reactivity of dibromo compounds is explored in several studies. The irradiation of 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one leads to the formation of various products, indicating that dibromo compounds can undergo photochemical reactions . This suggests that 3,4-dibromohexane may also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromo compounds are investigated through techniques such as thermogravimetric analysis and spectroscopy. The study on 3,4-diacetylhexane-2,5-dione provides thermal properties that could be relevant to understanding the stability and decomposition of 3,4-dibromohexane . Additionally, the identification and structure of a highly delocalized triplet carbene derived from a dibromo precursor indicate the potential for unique chemical behavior in dibromo compounds .
科学研究应用
电化学还原研究
已对3,4-二溴己烷进行了电化学还原性质的研究。Brown、Middleton和Threlfall(1984年)的研究表明,可以在不同溶剂体系中在各种阴极上进行3,4-二溴己烷的电化学还原。他们的研究提供了有关还原电位和产物分布的见解,突出了产物的顆/反比如何在大多数情况下随电极电位变化(Brown et al., 1984)。
色谱研究
Houche、Moreau、Longeray和Dreux(1974年)利用手性相气相色谱探索了3,4-二溴己烷对映体的分离。他们的研究对于理解化合物在色谱过程中的光学活性以及区分3,4-二溴己烷的threo和meso异构体起着关键作用(Houche等,1974年)。
构象分析
Crowder(1983年)对与3,4-二溴己烷密切相关的2,5-二溴己烷进行了构象分析研究。该研究涉及红外光谱和拉曼光谱分析,以了解化合物的构象行为(Crowder, 1983)。
液晶行为和荧光性质
已进行了涉及3,4-二溴己烷衍生物的荧光性质和液晶行为的研究。例如,Linbo Gong及其同事(2007年)研究了4'-羟基-4-甲基偶氮苯和1,6-二溴己烷的反应,导致产生具有增强荧光强度和液晶行为的化合物(Linbo et al., 2007)。
生物医学应用
Zelzer等人(2008年)研究了由等离子体聚合物形成的表面化学梯度的应用,包括等离子体聚合物化的己烷(ppHex),用于研究哺乳动物细胞与合成表面的相互作用。这项研究对组织工程和生物医学应用有着重要意义(Zelzer et al., 2008)。
材料科学研究
在材料科学领域,Stanger、Ashkenazi、Boese、Bläser和Stellberg(1997年)在他们关于镍介导的六溴甲基苯的合成和六溴三环丁烯和六溴己烯的晶体结构的研究中利用了与3,4-二溴己烷相关的化合物hexakis(dibromomethyl)benzene(Stanger et al., 1997)。
安全和危害
属性
IUPAC Name |
3,4-dibromohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBYNRFLHNSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407767 | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromohexane | |
CAS RN |
89583-12-0, 16230-28-7 | |
| Record name | 3,4-Dibromohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89583-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dibromohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





